molecular formula C11H14N2O2S B13630382 4-Cyclopropyl-2-((ethylthio)methyl)pyrimidine-5-carboxylic acid

4-Cyclopropyl-2-((ethylthio)methyl)pyrimidine-5-carboxylic acid

Cat. No.: B13630382
M. Wt: 238.31 g/mol
InChI Key: DVCLEFKHDSDYRF-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-((ethylthio)methyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by:

  • A cyclopropyl substituent at position 4, which enhances conformational rigidity and metabolic stability .
  • A carboxylic acid at position 5, enabling hydrogen bonding and salt formation for solubility modulation.

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

4-cyclopropyl-2-(ethylsulfanylmethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O2S/c1-2-16-6-9-12-5-8(11(14)15)10(13-9)7-3-4-7/h5,7H,2-4,6H2,1H3,(H,14,15)

InChI Key

DVCLEFKHDSDYRF-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NC=C(C(=N1)C2CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-((ethylthio)methyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with ethylthioacetic acid, followed by cyclization with a suitable reagent to form the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-((ethylthio)methyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

4-Cyclopropyl-2-((ethylthio)methyl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-((ethylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Substituent Variations at Position 2

The ethylthio-methyl group distinguishes the target compound from analogs with alternative substituents:

Compound Name Position 2 Substituent Molecular Weight Key Properties/Applications Reference
4-Cyclopropyl-2-((ethylthio)methyl)pyrimidine-5-carboxylic acid Ethylthio-methyl ~252.3 (estimated) Higher lipophilicity than methylthio analogs; potential for enhanced membrane permeability
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid Methylthio-methyl 224.28 Lower molecular weight; reduced steric bulk compared to ethylthio variant
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid Trifluoromethyl 282.17 Electron-withdrawing CF₃ group increases electronegativity; improved bioavailability in fluorinated drugs
4-Cyclopropyl-2-(4-trifluoromethyl-phenyl)pyrimidine-5-carboxylic acid 4-Trifluoromethylphenyl 308.26 Aromatic substituent enhances π-π stacking; potential kinase inhibition
4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid Methoxymethyl 210.23 Ether linkage improves solubility but reduces metabolic stability compared to thioethers

Impact of Cyclopropyl at Position 4

The cyclopropyl group is conserved across multiple analogs, suggesting its critical role in:

  • Conformational restriction , preventing free rotation and optimizing binding to target proteins .
  • Metabolic resistance , as cyclopropane rings are less prone to oxidative degradation .

Carboxylic Acid Functionality at Position 5

The carboxylic acid moiety enables:

  • Salt formation (e.g., with amines or metals) for enhanced aqueous solubility.
  • Hydrogen bonding with biological targets, as seen in kinase inhibitors .

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